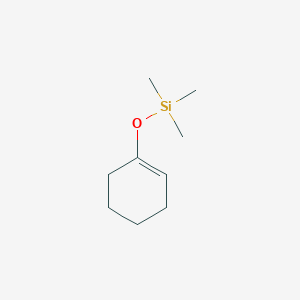

(cyclohex-1-en-1-yloxy)triméthylsilane

Vue d'ensemble

Description

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).

Applications De Recherche Scientifique

1. Synthèse de la Δ 1,9 - Octalone Le 1-(triméthylsiloxy)cyclohexène est utilisé dans la synthèse en une seule étape de la Δ 1,9 - octalone . Ce composé est un intermédiaire pour de nombreux composés complexes, y compris les produits naturels .

Intermédiaire dans la synthèse de composés complexes

Ce composé sert d'intermédiaire dans la synthèse de nombreux composés complexes, y compris les produits naturels . Cela en fait un outil précieux dans le domaine de la chimie organique.

Applications en chromatographie

Le 1-(triméthylsiloxy)cyclohexène peut être utilisé dans des applications de chromatographie . La chromatographie est une technique utilisée pour la séparation d'un mélange en le faisant passer en solution ou en suspension à travers un milieu dans lequel les composants se déplacent à des vitesses différentes.

Applications en spectrométrie de masse

Ce composé peut également être utilisé dans des applications de spectrométrie de masse . La spectrométrie de masse est une technique analytique qui mesure le rapport masse/charge des ions. Elle est utilisée pour déterminer les masses des particules, pour déterminer la composition élémentaire d'un échantillon ou d'une molécule, et pour élucider les structures chimiques des molécules.

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of various complex compounds, including natural products .

Mode of Action

The compound undergoes a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (cyclohex-1-en-1-yloxy)trimethylsilane. For instance, it is sensitive to moisture and should be stored in a dry environment at 2-8°C . Its reactivity may also be influenced by the presence of other chemicals in its environment.

Propriétés

IUPAC Name |

cyclohexen-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064441 | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-36-1 | |

| Record name | 1-(Trimethylsiloxy)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(trimethylsilyloxy)cyclohexene function in organic synthesis?

A1: 1-(Trimethylsilyloxy)cyclohexene acts as a nucleophilic equivalent of cyclohexanone in various organic reactions. It readily reacts with electrophiles, with the trimethylsilyl group subsequently being eliminated to form a new carbon-carbon bond. This property makes it valuable in reactions like Mukaiyama aldol reactions [, , ], Michael additions [, ], and reactions with selenium-stabilized allylic carbocations [, ].

Q2: Can you provide examples of reactions where 1-(trimethylsilyloxy)cyclohexene exhibits distinct stereochemical outcomes?

A2: Interestingly, 1-(trimethylsilyloxy)cyclohexene displays contrasting stereochemical behavior depending on the reaction conditions. In the presence of dichloro(diisopropoxy)titanium, it reacts with β-nitrostyrenes to yield predominantly the l-configured aryl(nitroethyl)-substituted cyclohexanones (ul-combination) [, ]. Conversely, typical enolate or enamine chemistry with cyclohexanone favors the opposite diastereomer.

Q3: Beyond its role in Mukaiyama aldol and Michael addition reactions, what other synthetic applications does 1-(trimethylsilyloxy)cyclohexene have?

A3: 1-(Trimethylsilyloxy)cyclohexene is a versatile reagent in organic synthesis. It has been successfully employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates . This allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity, highlighting its potential in polymer chemistry.

Q4: Are there any specific spectroscopic data available for characterizing 1-(trimethylsilyloxy)cyclohexene?

A4: While the provided abstracts do not detail specific spectroscopic data for 1-(trimethylsilyloxy)cyclohexene, its characterization would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's structure, functional groups, and molecular weight.

Q5: What is known about the stability of 1-(trimethylsilyloxy)cyclohexene?

A5: Although specific stability data is not provided in the abstracts, 1-(trimethylsilyloxy)cyclohexene is generally handled under anhydrous conditions. This suggests sensitivity to moisture, potentially leading to hydrolysis back to cyclohexanone and trimethylsilanol. Storage under inert atmosphere and low temperatures is likely recommended.

Q6: Are there any studies exploring the trifluoromethylthiolation of 1-(trimethylsilyloxy)cyclohexene?

A6: Yes, research has shown that reacting 1-(trimethylsilyloxy)cyclohexene with trifluoromethylsulfenyl chloride successfully yields trifluoromethylthiolated carbonyl derivatives . This reaction pathway highlights the potential for introducing fluorine-containing groups into cyclic ketone systems using 1-(trimethylsilyloxy)cyclohexene as a starting material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)